N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms . The molecular formula is C14H15ClN2OS .Physical And Chemical Properties Analysis
The molecular weight of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide” is 294.8 g/mol .Scientific Research Applications
Anticancer Potential
- Anticancer Activities in Lung Adenocarcinoma and Mouse Embryoblast Cell Lines : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, derivatives of the compound , have shown anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. Particularly, specific derivatives like 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide exhibited high apoptosis percentages, indicating their potential as anticancer agents (Evren et al., 2019).
Antimicrobial Activity
- Potential Antimicrobial Agents : Certain derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide demonstrated notable antimicrobial activity. A study synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and tested them against various bacteria and fungi, revealing significant antimicrobial properties (Baviskar et al., 2013).
Antioxidant and Anti-inflammatory Activities
- Antioxidant and Anti-inflammatory Compounds : Novel derivatives like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed promising antioxidant and anti-inflammatory activities. Certain compounds within this study exhibited both antioxidant and anti-inflammatory properties, making them potential candidates for relevant therapeutic applications (Koppireddi et al., 2013).
α-Glucosidase Inhibitory Activity
- Inhibition of α-Glucosidase : Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides revealed α-glucosidase inhibitory activity, indicating potential applications in managing disorders like diabetes. Some derivatives showed very good inhibition, highlighting their significance in biochemical pathways related to glucose metabolism (Koppireddi et al., 2014).
Analgesic Properties
- Potential Analgesic Agents : Synthesis and evaluation of novel thiazole derivatives, which are structurally related to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide, indicated their potential as analgesic agents. The analgesic activities were tested using the tail immersion method in mice, with some derivatives showing high effectiveness (Saravanan et al., 2011).
Optoelectronic Properties
- Optoelectronic Applications : Studies on thiazole-containing monomers related to the compound have investigated their optoelectronic properties. These polymers exhibited promising characteristics like appropriate optical contrast and satisfactory switching times, which could be valuable in the development of electronic materials (Camurlu & Guven, 2015).
Future Directions
properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-3-5-12(6-4-9)16(10(2)17)13-15-11(7-14)8-18-13/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAJBOJONYEPHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353133 |
Source
|
Record name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide | |
CAS RN |
58905-46-7 |
Source
|
Record name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.